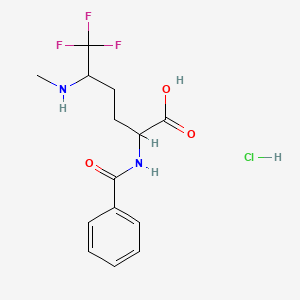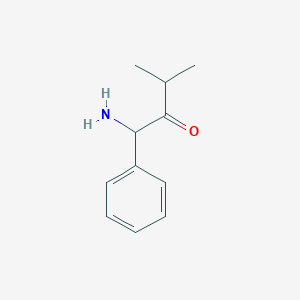
2-Ethylcyclopentane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylcyclopentane-1-sulfonamide is an organic compound belonging to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is a derivative of cyclopentane, where an ethyl group is attached to the second carbon and a sulfonamide group is attached to the first carbon. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-Ethylcyclopentane-1-sulfonamide typically involves the reaction of 2-ethylcyclopentylamine with sulfonyl chloride in the presence of a base. The reaction can be represented as follows:
2-Ethylcyclopentylamine+Sulfonyl chloride→this compound+HCl
Common bases used in this reaction include pyridine or triethylamine, which help to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often involve the use of more efficient and scalable processes, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
2-Ethylcyclopentane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids using strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Ethylcyclopentane-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: Sulfonamides are widely used as antibacterial agents due to their ability to inhibit the synthesis of folic acid in bacteria. This compound can be used as a lead compound for the development of new antibacterial drugs.
Biological Research: Sulfonamides are also used in biological research to study enzyme inhibition and protein interactions.
Industrial Applications: In the chemical industry, sulfonamides are used as intermediates in the synthesis of dyes, agrochemicals, and other pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethylcyclopentane-1-sulfonamide involves the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria . By competing with para-aminobenzoic acid (PABA), the compound prevents the formation of folic acid, which is essential for bacterial growth and replication . This leads to the bacteriostatic effect of sulfonamides, making them effective antibacterial agents .
Comparison with Similar Compounds
2-Ethylcyclopentane-1-sulfonamide can be compared with other sulfonamides such as sulfanilamide and sulfamethoxazole. While all these compounds share the sulfonamide functional group, their chemical structures and biological activities differ. For example, sulfanilamide is a simple sulfonamide with a benzene ring, whereas sulfamethoxazole has a more complex structure with additional functional groups . The unique structure of this compound, with its cyclopentane ring and ethyl substitution, may confer different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides .
Similar Compounds
- Sulfanilamide
- Sulfamethoxazole
- Sulfadiazine
- Sulfapyridine
These compounds are all part of the sulfonamide class and have been widely studied for their antibacterial properties .
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-ethylcyclopentane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-2-6-4-3-5-7(6)11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |
InChI Key |
PCXICENXUDIELG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC1S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)










![2-(3-Chloropropyl)bicyclo[2.2.1]heptane](/img/structure/B13167954.png)
